N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide
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Overview
Description
N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide: is a complex organic compound that features a quinazolinone core structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives with isothiocyanates.
Introduction of the Benzamide Group: This step involves the reaction of the quinazolinone intermediate with benzoyl chloride under basic conditions.
Cyclopentyl Substitution:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as using water as a solvent and avoiding hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The benzamide and quinazolinone moieties can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The exact mechanism of action for this compound would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfanylidene group may also play a role in binding interactions through sulfur-based hydrogen bonding or coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamide
- 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
Uniqueness
N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide: is unique due to the presence of both a quinazolinone core and a cyclopentyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C21H21N3O2S |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-cyclopentyl-4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C21H21N3O2S/c25-19(22-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)23-21(24)27/h3-4,7-12,16H,1-2,5-6,13H2,(H,22,25)(H,23,27) |
InChI Key |
KTIQQUQSBDUUTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=S |
Origin of Product |
United States |
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